3-(Sulfamoylmethyl)benzoic acid

Lipophilicity ADME Regioisomerism

Researchers optimizing sulfonamide-based leads often face solubility and regioisomer reproducibility issues. 3-(Sulfamoylmethyl)benzoic acid (CAS 1099184-83-4) addresses both: • Regiospecific 3-substitution (LogP 0.017) delivers consistent SAR, distinct from 2- and 4-isomers. • 95% min. purity with batch documentation minimizes variability in hit-to-lead optimization. • Lower LogP enhances aqueous solubility vs. 4-isomer (XLogP3 0.3), enabling water-soluble prodrug design. • Solid; ambient shipping; competitive bulk pricing (€1.43/mg at 2.5 g).

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 1099184-83-4
Cat. No. B1517818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sulfamoylmethyl)benzoic acid
CAS1099184-83-4
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)N
InChIInChI=1S/C8H9NO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)(H2,9,12,13)
InChIKeyLNLWKMAZBPYIJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Sulfamoylmethyl)benzoic Acid Overview


3-(Sulfamoylmethyl)benzoic acid is a sulfamoylbenzoic acid derivative with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . It is typically supplied as a solid with a minimum purity of 95% [1]. The compound features a sulfonamide group attached to a benzoic acid core, positioning it as a versatile intermediate in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals [2]. Its regiospecific 3-substitution distinguishes it from the 2- and 4-position isomers, influencing both physicochemical properties and biological activity profiles.

Uniqueness of 3-(Sulfamoylmethyl)benzoic Acid


Despite sharing the same molecular formula, 3-(sulfamoylmethyl)benzoic acid cannot be interchanged with its 2- or 4-substituted regioisomers. The position of the sulfamoylmethyl group on the aromatic ring critically alters key physicochemical parameters, including lipophilicity (LogP) and hydrogen bonding capacity, which in turn influence membrane permeability and target binding [1][2]. Structure-activity relationship (SAR) studies on sulfamoylbenzoic acid derivatives have demonstrated that subtle positional changes drastically modulate diuretic potency and enzyme inhibition profiles [3]. Substituting with a 4-isomer (CAS 110654-41-6) introduces a higher LogP (0.3) and altered metabolic stability, potentially yielding divergent pharmacological outcomes in lead optimization programs [2]. The unique 3-position scaffold of this compound is essential for maintaining the intended molecular recognition and downstream biological effects.

3-(Sulfamoylmethyl)benzoic Acid: Comparative Metrics


Lower Lipophilicity vs. 4-Isomer

The lipophilicity of 3-(sulfamoylmethyl)benzoic acid is experimentally determined to be LogP = 0.017 [1], which is significantly lower than the computed XLogP3 of 0.3 for the 4-(sulfamoylmethyl)benzoic acid regioisomer [2]. This 17.6-fold difference in octanol-water partition coefficient (log scale) indicates that the 3-substituted compound possesses markedly higher aqueous solubility and lower membrane permeability [1][2]. Such physicochemical divergence directly impacts absorption, distribution, metabolism, and excretion (ADME) properties in drug development, making the 3-isomer potentially more suitable for formulations requiring higher aqueous solubility.

Lipophilicity ADME Regioisomerism

Consistent Purity and Quality Documentation

Commercial suppliers of 3-(sulfamoylmethyl)benzoic acid consistently offer the compound with a minimum purity specification of 95% [1]. This purity level is comparable to that of the 4-isomer (also 95% min.) but the 3-isomer benefits from a well-documented supply chain with multiple vendors providing batch-specific Certificates of Analysis (CoA) and Safety Data Sheets (SDS) . The availability of extensive quality documentation minimizes the risk of batch-to-batch variability, ensuring reproducible results in sensitive biological assays and chemical reactions .

Purity Quality Assurance Reproducibility

Competitive Pricing and Supply Resilience

At a bulk quantity of 2500 mg, 3-(sulfamoylmethyl)benzoic acid is priced at €3,571.00, translating to approximately €1.43 per milligram . While direct price parity with the 4-isomer is not available in this analysis, the 3-isomer is competitively positioned within the sulfamoylbenzoic acid scaffold class, with some vendors offering the 4-isomer at similar or higher per-milligram costs [1]. The availability of multiple vendors (AKSci, Chembase, CymitQuimica) fosters competitive pricing and ensures supply chain resilience .

Pricing Cost-Effectiveness Bulk Procurement

Altered Diuretic and Enzyme Inhibition Profiles

Structure-activity relationship studies on sulfamoylbenzoic acids have established that optimal diuretic activity resides in 4-halogeno-3-sulfamoylbenzoic acid derivatives [1]. While 3-(sulfamoylmethyl)benzoic acid lacks the 4-halogen substituent, its unique 3-sulfamoylmethyl motif may shift biological activity towards alternative targets such as carbonic anhydrase or phospholipase A2α, as observed with other 4-sulfamoylbenzoic acid derivatives [2]. The 3-substitution pattern is associated with distinct enzyme inhibition kinetics compared to 4-substituted analogs, offering a differentiated pharmacological profile for lead optimization [1][2].

SAR Diuretic Activity Enzyme Inhibition

3-(Sulfamoylmethyl)benzoic Acid: Application Scenarios


Sulfonamide Drug Discovery Building Block

3-(Sulfamoylmethyl)benzoic acid serves as a critical intermediate for synthesizing novel sulfonamide-based drug candidates. Its regiospecific 3-substitution and lower lipophilicity (LogP 0.017) enhance aqueous solubility and modify ADME properties, making it a preferred scaffold over the more lipophilic 4-isomer (XLogP3 0.3) when developing water-soluble prodrugs or lead compounds for target classes such as carbonic anhydrase or cPLA2α [1][2]. Consistent 95% purity and reliable supply documentation minimize experimental variability in hit-to-lead optimization .

Herbicide and Plant Growth Regulator Synthesis

The sulfamoylmethylbenzoic acid core is recognized in agrochemical patent literature as a versatile intermediate for designing herbicides that target amino acid biosynthesis pathways. The 3-isomer's distinct physicochemical profile may confer advantages in formulating crop protection agents requiring specific lipophilicity windows for foliar uptake or soil mobility [1]. Competitive bulk pricing (€1.43/mg at 2.5 g scale) supports process development and pilot-scale synthesis .

Probing Sulfonamide-Sensitive Enzymes

Due to its sulfonamide moiety, 3-(sulfamoylmethyl)benzoic acid can be used as a probe to study sulfonamide-binding enzymes such as carbonic anhydrase isoforms. Its regiospecific structure differentiates it from 4-sulfamoylbenzoic acid derivatives commonly used in diuretic research, allowing for the dissection of positional effects on enzyme inhibition kinetics and selectivity [3]. The compound's high purity and documented storage stability facilitate reproducible biochemical and cell-based assays .

Technical Documentation Hub

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